molecular formula C7H6N2O3 B104914 4-Nitroso-2-nitrotoluene CAS No. 82414-03-7

4-Nitroso-2-nitrotoluene

Cat. No. B104914
CAS RN: 82414-03-7
M. Wt: 166.13 g/mol
InChI Key: ZSCJZIDMDQTVQL-UHFFFAOYSA-N
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Description

4-Nitroso-2-nitrotoluene is a metabolite of 2,4-dinitrotoluene and has been shown to exhibit carcinogenic activity in the liver and microflora in rats . It has a molecular formula of C7H7NO and an average mass of 121.137 Da .


Synthesis Analysis

The synthesis of 4-Nitroso-2-nitrotoluene involves a series of steps. The process begins with the nitration of 2,4-dinitrotoluene (DNT) and its conversion to 2,4,6-trinitrotoluene (TNT) at a gram scale with the use of a fully automated flow chemistry system . The conversion of DNT to TNT traditionally requires the use of highly hazardous reagents like fuming sulfuric acid (oleum), fuming nitric acid (90–100%), and elevated temperatures .


Molecular Structure Analysis

The molecular structure of 4-Nitroso-2-nitrotoluene can be represented as a 2D Mol file or as a computed 3D SD file . The 3D structure may be viewed using Java or Javascript .


Chemical Reactions Analysis

The reaction mechanisms of the nitroso metabolite of TNT with the sulfhydryl group of model thiols have been studied . The solvent-mediated proton-transfer mechanism plays a significant role in the entire process . For the formation of semimercaptal, the mechanism is slightly different from the previous one where the thiolate anion attacks the nitroso group .


Physical And Chemical Properties Analysis

4-Nitroso-2-nitrotoluene appears as a crystalline form with a light yellow color . It has a molecular weight of 137.14 g/mol .

Scientific Research Applications

Biotransformation Studies

4-Nitroso-2-nitrotoluene is identified as an intermediate in the microbial transformation of 2,4-dinitrotoluene under anaerobic conditions. This process is significant for understanding the environmental fate of nitrotoluenes, which are pollutants from various industrial sources (Liu, Thomson, & Anderson, 1984).

Chemical Safety and Decomposition

Research on 2-nitrotoluene, a chemical closely related to 4-nitroso-2-nitrotoluene, provides insights into the thermal decomposition and safety aspects of these compounds. Understanding their decomposition behavior is crucial for preventing industrial accidents and ensuring safe handling (Zhu, Papadaki, Han, & Mashuga, 2017).

Detection and Sensing Technologies

The development of pyrene-functionalized polysiloxanes for the selective and sensitive detection of 4-nitrotoluene, a compound structurally similar to 4-nitroso-2-nitrotoluene, highlights the potential for creating advanced sensors. These sensors can detect trace amounts of nitroaromatic compounds, which is essential for environmental monitoring and security applications (Gou et al., 2019).

Environmental Remediation

Investigations into the biodegradation of nitrotoluenes, including compounds similar to 4-nitroso-2-nitrotoluene, are crucial for developing strategies to remediate environments contaminated with these toxic substances. These studies explore microbial pathways that can transform nitrotoluenes, reducing their environmental impact (Freedman, Shanley, & Scholze, 1996).

Chemical Synthesis and Catalysis

Research on the nitration of nitrotoluenes provides insights into chemical synthesis methods that can be applied to 4-nitroso-2-nitrotoluene. These methods are important for producing various industrial chemicals and intermediates (Smith, Alotaibi, El-Hiti, & Arabia, 2014).

Safety And Hazards

4-Nitroso-2-nitrotoluene is classified as acutely toxic if swallowed, in contact with skin, or if inhaled . It may cause damage to organs through prolonged or repeated exposure . It is also toxic to aquatic life with long-lasting effects .

Future Directions

Future research could focus on the innovative study demonstrated the possibility of obtaining high yield products of chemoselective reduction of 4-nitrotoluene . This could open up new possibilities for the safe and efficient use of 4-Nitroso-2-nitrotoluene in various applications.

properties

IUPAC Name

1-methyl-2-nitro-4-nitrosobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O3/c1-5-2-3-6(8-10)4-7(5)9(11)12/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSCJZIDMDQTVQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30231729
Record name 4-Nitroso-2-nitrotoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30231729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Nitroso-2-nitrotoluene

CAS RN

82414-03-7
Record name 4-Nitroso-2-nitrotoluene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082414037
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Nitroso-2-nitrotoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30231729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
31
Citations
D Liu, K Thomson, AC Anderson - Applied and Environmental …, 1984 - Am Soc Microbiol
… by a mixed bacterial culture derived from activated sludge were identified as 2-amino-4-nitrotoluene, 4-amino-2-nitrotoluene,2-nitroso-4nitrotoluene, and 4-nitroso-2-nitrotoluene. The …
Number of citations: 100 journals.asm.org
M Sayama, MA Mori, Y Maruyama, M Inoue… - Xenobiotica, 1993 - Taylor & Francis
… dose in 24 h) was non-enzymic and merely involved mixing 2hydroxylamino-4-nitrotoluene with 2-nitroso-4-nitrotoluene or 4-hydroxylamino-2nitrotoluene with 4-nitroso-2-nitrotoluene …
Number of citations: 5 www.tandfonline.com
M Sayama, M Mori, M Shoji, S Uda, M Kakikawa… - … /Genetic Toxicology and …, 1998 - Elsevier
Mutagenicities of 2,4- and 2,6-dinitrotoluene (2,4-and 2,6-DNT), and reduced metabolites formed by the incubation of 2,4- and 2,6-DNT with Salmonella typhimurium TA98, were tested …
Number of citations: 34 www.sciencedirect.com
B Shemer, S Yagur-Kroll, C Hazan… - Applied and …, 2018 - Am Soc Microbiol
… 6, which includes the reduction of DNT to 4HA2NT, hypothetically through a 4-nitroso-2-nitrotoluene (4NO2NT) intermediate, followed by further reduction to 4A2NT, which is then either …
Number of citations: 17 journals.asm.org
ME Walsh - 1990 - erdc-library.erdc.dren.mil
… they tentatively identified another intermediate as 4-nitroso-2-nitrotoluene. Couch et al. (1987) found that 2-amino-4-nitrotoluene and 2-nitroso-4-nitrotoluene were Inoremutagenic then …
Number of citations: 51 erdc-library.erdc.dren.mil
DRN Camacho - 1996 - search.proquest.com
The anoxic biotransformation of 2, 4-dinitrotoluene (DNT) was evaluated. Two denitrifying enrichment cultures were developed, one with inoculum from the biological treatment plant at …
Number of citations: 0 search.proquest.com
RA Larson, PL Miller, TO Crowley - Environmental science & …, 1996 - ACS Publications
… The identification of 4-nitroso-2-nitrotoluene or 2-nitroso-4-nitrotoluene (18; MW = 166) in both argon purged and oxygen-containing solutions and of nitrosomethylanilines (19 and 20; …
Number of citations: 22 pubs.acs.org
MJ Hill - Role of gut bacteria in human toxicology and …, 1995 - books.google.com
Nitrogen compounds are ubiquitous in the diet and the environment and among xenobiotics. Elsewhere in this section there are chapters on the role of ammonia metabolism in nitrogen …
Number of citations: 6 books.google.com
JE Walker, DL Kaplan - Biodegradation, 1992 - Springer
Hazardous energetic organo-nitro compounds are found as contaminants in many environments. A series of nitro aromatics, nitrate esters and nitro amines, all characteristic of this class…
Number of citations: 137 link.springer.com
V Hajdu, M Varga, G Muránszky, G Karacs… - Materials Today …, 2021 - Elsevier
… Janssen et al. detected similar condensed species, which formed from 4-nitroso-2-nitrotoluene and 4-hydroxylamino-2-nitrotoluene in the reaction media [38]. In the studied system, 1 …
Number of citations: 7 www.sciencedirect.com

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